Diethyl 2,3-di-sec-butylsuccinate
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Overview
Description
Diethyl 2,3-di-sec-butylsuccinate is an organic compound with the molecular formula C16H30O4. It is a diester derivative of succinic acid, where the hydrogen atoms on the 2nd and 3rd carbon atoms are replaced by sec-butyl groups. This compound is known for its use as a stereoregulating component in titanium-magnesium catalysts for propylene polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,3-di-sec-butylsuccinate can be synthesized through the condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the resulting dienes . The reaction typically involves the following steps:
Condensation: Succinic acid diester reacts with isobutyraldehyde in the presence of a base to form a bis(ethylidene) succinic acid derivative.
Esterification: The intermediate product undergoes esterification to form the diester.
Hydrogenation: The final step involves hydrogenation to yield this compound with a purity ranging from 75% to 99%.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available chemicals and solvents, and common chemical equipment .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,3-di-sec-butylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,3-di-sec-butylsuccinate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Biology: Potential use in studying enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a prodrug or intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of diethyl 2,3-di-sec-butylsuccinate primarily involves its role as an electron-donor stereoregulating compound in titanium-magnesium catalysts . The compound interacts with the catalyst to regulate the stereochemistry of the polymerization process, ensuring high isotacticity and broad molecular-mass distribution in the resulting polypropylene .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,3-diisobutylsuccinate: Another diester derivative of succinic acid with isobutyl groups instead of sec-butyl groups.
Diethyl malonate: A diester of malonic acid, commonly used in organic synthesis.
Uniqueness
Diethyl 2,3-di-sec-butylsuccinate is unique due to its specific stereoregulating properties, which make it highly effective in the production of polypropylene with desired molecular-mass distribution and isotacticity . This distinguishes it from other similar compounds that may not offer the same level of control over polymerization processes.
Properties
Molecular Formula |
C16H30O4 |
---|---|
Molecular Weight |
286.41 g/mol |
IUPAC Name |
diethyl 2,3-di(butan-2-yl)butanedioate |
InChI |
InChI=1S/C16H30O4/c1-7-11(5)13(15(17)19-9-3)14(12(6)8-2)16(18)20-10-4/h11-14H,7-10H2,1-6H3 |
InChI Key |
LBFYQOYPPWREAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(C(C)CC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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